molecular formula C7H15NO B2875240 (S)-2-(3-Pyrrolidinyl)-2-propanol CAS No. 1245645-24-2

(S)-2-(3-Pyrrolidinyl)-2-propanol

Cat. No.: B2875240
CAS No.: 1245645-24-2
M. Wt: 129.203
InChI Key: IYRJODMZHWPACV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Pyrrolidinyl)-2-propanol is an organic compound that features a pyrrolidine ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-2-(3-Pyrrolidinyl)-2-propanol can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification using a commercial lipase . This method yields optically active 3-pyrrolidinol derivatives with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as microbial hydroxylation, chemical transformations, and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(3-Pyrrolidinyl)-2-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-2-(3-Pyrrolidinyl)-2-propanol has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biology, it is used to study enzyme interactions and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development. Additionally, in the industry, this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-2-(3-Pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (S)-2-(3-Pyrrolidinyl)-2-propanol include other pyrrolidine derivatives such as (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide and (S)-3-pyrrolidinyl-carbamic acid methyl ester .

Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the presence of the propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCNC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A pressure vessel was charged with 2-(1-benzylpyrrolidin-3-yl)propan-2-ol (1.013 g, 4.62 mmol), palladium, 10 wt. % (dry basis) on activated carbon (wet) (0.904 g, 0.425 mmol) and EtOH (20 mL). The reaction vessel was pressurized (50 psi) with hydrogen and purged 3 times. The vessel was pressurized at 50 psi and allowed to stir overnight at rt. The reaction was filtered and the filtrate was concentrated to dryness.
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1.013 g
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20 mL
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